molecular formula C20H23NO B2492140 8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 179482-90-7

8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2492140
CAS No.: 179482-90-7
M. Wt: 293.41
InChI Key: PTPIUVVGLSXHPY-UHFFFAOYSA-N
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Description

8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound that belongs to the family of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom, making it a significant subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method ensures high diastereo- and enantioselectivities.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from simpler precursors. The process often includes hydrogenation, cyclization, and functional group transformations under controlled conditions to achieve the desired stereochemistry and purity .

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alcohols or amines.

Scientific Research Applications

8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: Another tropane alkaloid with a similar core structure but different functional groups.

    8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: A derivative with a methyl group instead of a benzyl group.

Uniqueness

8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and phenyl groups contribute to its unique reactivity and potential therapeutic applications .

Properties

IUPAC Name

8-benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c22-20(17-9-5-2-6-10-17)13-18-11-12-19(14-20)21(18)15-16-7-3-1-4-8-16/h1-10,18-19,22H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPIUVVGLSXHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of phenylmagnesium bromide in ether (3 M, 2.3 mL) was added dropwise to a solution of 8-benzyl-8-aza-bicyclo[3.2.1]octan-3-one (1.0 g, 4.6 mmol) in THF (20 mL) that had been cooled to 0° C. The mixture was stirred for 3 hours and a solution of saturated aqueous ammonium chloride was added and the products extracted into diethyl ether, dried over sodium sulphate, filtered and the solvent removed by evaporation under vacuum. The residue was purified by flash chromatography on silica eluting with 10-30% ethyl acetate/hexane. The fractions containing the desired product were concentrated under vacuum to give the title compound (0.5 g) as an oil. LCMS m/z 294.4 [M+H]+. R.T.=2.59 min (Analytical Method 4).
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Synthesis routes and methods II

Procedure details

2.80 g of the entitled compound was obtained as a white powder in the same manner as in Production Example 8-3, for which, however, benzyl 3-oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylate and phenylmagnesium bromide were used in place of tert-butyl 3-oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylate and the lithium reagent prepared from and 2-bromobenzyl alcohol and n-butyllithium-hexane solution used in Production Example 8-3.
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